2-(Butan-2-yl)benzene-1-peroxol
Description
However, based on structural nomenclature, it likely refers to a benzene ring substituted with a peroxide (-O-O-) group at position 1 and a butan-2-yl (secondary butyl) group at position 2. Notably, 2-butanone peroxide (CAS 1338-23-4), a structurally distinct but functionally related organic peroxide, is documented in the evidence . This compound, with the alternative name 2-[(2-hydroperoxybutan-2-yl)peroxy]butane-2-peroxol, is widely used as a radical initiator in polymer synthesis and resin curing. Its reactive peroxide groups make it thermally unstable, necessitating strict handling protocols to avoid decomposition or combustion .
Properties
CAS No. |
52208-72-7 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-butan-2-yl-2-hydroperoxybenzene |
InChI |
InChI=1S/C10H14O2/c1-3-8(2)9-6-4-5-7-10(9)12-11/h4-8,11H,3H2,1-2H3 |
InChI Key |
WNZKNBDUNNEISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)benzene-1-peroxol typically involves the reaction of butan-2-ylbenzene with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.
Industrial Production Methods
In an industrial setting, the production of 2-(Butan-2-yl)benzene-1-peroxol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)benzene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or alkoxy groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
2-(Butan-2-yl)benzene-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)benz
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-(Butan-2-yl)benzene-1-peroxol (hypothetical structure), comparisons are drawn to structurally or functionally analogous compounds from the evidence and broader chemical literature.
Table 1: Key Properties of 2-(Butan-2-yl)benzene-1-peroxol and Analogues
Structural and Functional Analysis
Reactivity: 2-Butanone peroxide (CAS 1338-23-4) contains two peroxide groups, making it highly reactive and prone to exothermic decomposition under heat or friction . In contrast, 4-tert-butylphenol (CAS 98-54-4) lacks peroxide bonds, rendering it chemically stable but reactive as a phenolic acid . The hypothetical 2-(Butan-2-yl)benzene-1-peroxol would theoretically share the peroxide instability of 2-butanone peroxide but with reduced volatility due to the benzene ring’s aromatic stabilization.
Applications: Organic peroxides like 2-butanone peroxide are critical in industrial polymerization due to their radical-generating capacity . Phenolic derivatives (e.g., 4-tert-butylphenol) are used in non-reactive roles, such as surfactants or preservatives .
Safety Profiles :
- Peroxides require stringent storage conditions (e.g., refrigeration, inert atmospheres) to mitigate explosion risks . Aldehydes like butyraldehyde (CAS 123-72-8) pose flammability hazards but lack peroxide-specific instability .
Research Findings and Limitations
- For example, 2-butanone peroxide (CAS 1338-23-4) serves as the closest functional analogue due to its peroxide groups .
- Contradictions: The absence of benzene in 2-butanone peroxide’s structure highlights a critical divergence from the hypothetical compound, underscoring the need for additional data on aromatic peroxides.
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